Cas no 827603-96-3 (Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-)

Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- structure
827603-96-3 structure
Productnaam:Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
CAS-nummer:827603-96-3
MF:C15H15NO3S
MW:289.3495
CID:683253
PubChem ID:3033226

Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy-
    • 2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide
    • HMS3886M15
    • s5224
    • 2-((Diphenylmethyl)sulfinyl)acetohydroxamsaeure
    • 2-(Benzhydrylsulfinyl)acetohydroxamic acid
    • Adrafinil (INN)
    • 63547-13-7
    • 2-[(Diphenylmethyl)sulfinyl]-N-hydroxyacetamide
    • AB07489
    • 2-(BENZHYDRYLSULFINYL)-N-HYDROXYACETAMIDE
    • SCHEMBL49334
    • DTXCID2026498
    • BI81Z4542G
    • NCGC00165714-02
    • 2-((Diphenylmethyl)sulfinyl)-N-hydroxyacetamide
    • HY-17549
    • ADRAFINIL [MI]
    • ADRAFINIL [WHO-DD]
    • 1ST10934
    • Adrafinilum
    • NS00007283
    • CAS-63547-13-7
    • DTXSID4046498
    • CRL 40028
    • MFCD00865357
    • EINECS 264-303-1
    • UNII-BI81Z4542G
    • 2-((Diphenylmethyl)sulfinyl)acetohydroxamic acid
    • Acetohydroxamic acid, 2-((diphenylmethyl)sulfinyl)-
    • NCGC00165714-01
    • 2-benzhydrylsulfinyl-N-hydroxyacetamide
    • Adrafinilum [INN-Latin]
    • CRL-40028
    • Q366482
    • CCG-267371
    • Olmifon
    • CHEBI:135200
    • Adrafinil, >=98% (HPLC), solid
    • D07348
    • Acetamide, 2-((S)-(diphenylmethyl)sulfinyl)-N-hydroxy-
    • AF-0056
    • Adrafinil [INN]
    • ADRAFINIL [MART.]
    • Acetamide, 2-((diphenylmethyl)sulfinyl)-N-hydroxy-
    • W-104904
    • AKOS015994532
    • 2-[(Diphenylmethyl)sulfinyl]acetohydroxamic acid
    • F17382
    • Adrafinil, (S)-
    • BRN 1990030
    • ADRAFINIL [NFLIS-DRUG]
    • EX-A733
    • ADRAFINIL
    • 827603-96-3
    • 2-(benzhydrylsulphinyl)acetohydroxamic acid
    • Tox21_112258
    • Olmifon (TN)
    • CHEMBL93077
    • Inchi: InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
    • InChI-sleutel: CGNMLOKEMNBUAI-UHFFFAOYSA-N
    • LACHT: C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Berekende eigenschappen

  • Exacte massa: 289.07726451g/mol
  • Monoisotopische massa: 289.07726451g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 5
  • Complexiteit: 318
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 85.6Ų

Acetamide, 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxy- Gerelateerde literatuur

Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD